[[o-(Allyloxy)phenoxy]methyl]oxirane

Epoxy Resin Formulation Reactive Diluent Rheology

[[o-(Allyloxy)phenoxy]methyl]oxirane (CAS 6452-72-8) is a bifunctional epoxide monomer characterized by a reactive oxirane ring and a pendant allyloxy group. Its molecular formula is C12H14O3 with a molecular weight of 206.24 g/mol.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 6452-72-8
Cat. No. B117487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[o-(Allyloxy)phenoxy]methyl]oxirane
CAS6452-72-8
Synonyms1,2-Epoxy-3-(2-allyloxyphenoxy)propane;  1-(2-Allyloxyphenoxy)-2,3-epoxypropane;  1-[o-(Allyloxy)phenoxy]-2,3-epoxypropane;  [[2-(2-Propenyloxy)phenoxy]methyl]oxirane
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1OCC2CO2
InChIInChI=1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2
InChIKeyFZONULHLKBOHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[[o-(Allyloxy)phenoxy]methyl]oxirane (CAS 6452-72-8) for Scientific Procurement: Monomer Properties and Industrial Role


[[o-(Allyloxy)phenoxy]methyl]oxirane (CAS 6452-72-8) is a bifunctional epoxide monomer characterized by a reactive oxirane ring and a pendant allyloxy group. Its molecular formula is C12H14O3 with a molecular weight of 206.24 g/mol [1]. This compound serves as a valuable building block in polymer chemistry, enabling the synthesis of epoxy resins and polyether backbones through both ring-opening and free-radical polymerization mechanisms . It is also a key intermediate in the synthesis of the beta-blocker oxprenolol .

Bifunctional epoxide monomer with dual reactive sites (epoxide + allyl)
Supports epoxy resin and polyether backbone synthesis
Serves as a specified intermediate in established oxprenolol pathways

[[o-(Allyloxy)phenoxy]methyl]oxirane: Why Substitution with Common Glycidyl Ethers Compromises Formulation Outcomes


Unlike simpler aliphatic or aromatic monofunctional glycidyl ethers (e.g., allyl glycidyl ether, phenyl glycidyl ether, butyl glycidyl ether), [[o-(Allyloxy)phenoxy]methyl]oxirane possesses a unique molecular architecture that combines a reactive epoxide group with a phenoxy-allyloxy moiety. This structural divergence directly translates into significant differences in physical properties such as viscosity, boiling point, and volatility [1]. Furthermore, the dual reactive sites (epoxide and allyl) enable crosslinking and copolymerization pathways unavailable to conventional monofunctional diluents [2]. Consequently, substituting this compound with common glycidyl ethers based solely on epoxide equivalence would lead to altered processing viscosity, thermal stability profiles, and final network architecture, thereby invalidating established synthetic routes or formulation specifications.

Target Compound
Common Substitute (AGE, BGE, PGE)
Bifunctional (Epoxide + Allyl)
Monofunctional (Epoxide only). Network architecture and dual-cure capabilities may not transfer directly.
High Boiling Point (305°C) & Lower Viscosity
Lower boiling points (e.g., AGE 154°C) and higher viscosity (e.g., PGE) can shift processing profiles, VOC emissions, and high-temp curing stoichiometry.
Validated Intermediate for Oxprenolol
Alternative glycidyl ethers are not documented for this pharmaceutical pathway and would require complete process revalidation.
!
Property mismatch: viscosity and boiling point shifts may invalidate established formulation specifications.
!
Reactivity mismatch: dual functionality enables IPN/dual-cure designs unavailable with monofunctional diluents.

[[o-(Allyloxy)phenoxy]methyl]oxirane Comparative Performance Data: Viscosity, Volatility, and Functional Reactivity


Viscosity Control: Comparing [[o-(Allyloxy)phenoxy]methyl]oxirane to Phenyl Glycidyl Ether (PGE)

In epoxy formulations, viscosity is a critical processing parameter. [[o-(Allyloxy)phenoxy]methyl]oxirane exhibits a significantly lower dynamic viscosity compared to the commonly used aromatic reactive diluent phenyl glycidyl ether (PGE). Specifically, the target compound has a dynamic viscosity of 2.205 mPa·s at 40°C , whereas a commercial PGE-based product (Denacol® EX-141) shows a viscosity of 8 mPa·s . This represents a ~72% reduction in viscosity.

Viscosity Control
Cross-study context
Target 2.205 mPa·s
vs
PGE 8 mPa·s
~72% lower viscosity
Supports low-VOC formulation context and higher filler loading potential.
Data to verify: cross-study comparison review
Epoxy Resin Formulation Reactive Diluent Rheology

Thermal Stability and Volatility: Boiling Point Advantage Over Allyl Glycidyl Ether (AGE)

Volatility during high-temperature curing can compromise formulation stoichiometry. [[o-(Allyloxy)phenoxy]methyl]oxirane demonstrates a substantially higher boiling point (305.1°C at 760 mmHg) compared to allyl glycidyl ether (AGE), which has a boiling point of 153.9°C [1]. This difference of >150°C indicates significantly lower volatility for the target compound.

Thermal Stability
Cross-study context
Target 305.1°C
vs
AGE 153.9°C
~151°C higher BP
Supports high-temp curing context with reduced evaporation loss.
Class-level inference: property context review
High-Temperature Curing Low-VOC Formulations Thermal Stability

Functional Reactivity: Dual Crosslinking Mechanism vs. Monofunctional Glycidyl Ethers

[[o-(Allyloxy)phenoxy]methyl]oxirane contains both an oxirane ring and an allyl group. In contrast, common reactive diluents like butyl glycidyl ether (BGE) [1] and phenyl glycidyl ether (PGE) are monofunctional epoxides. The allyl group in the target compound can participate in free-radical polymerization or hydrosilylation reactions, orthogonal to epoxy ring-opening [2]. This dual functionality enables the creation of interpenetrating polymer networks (IPNs) or dual-cure systems unattainable with monofunctional glycidyl ethers.

Dual Reactivity
Class-level inference
2 vs. 1
Polymerizable groups per molecule
May support complex network architectures (IPN) and dual-cure strategies.
Source review: data to verify
Polymer Network Architecture Crosslinking Density Dual-Cure Systems

Pharmaceutical Synthesis: Defined Intermediate Role in Oxprenolol Production

[[o-(Allyloxy)phenoxy]methyl]oxirane is a specified intermediate in the synthesis of the non-selective beta-blocker oxprenolol . The compound undergoes ring-opening with isopropylamine to yield the key 1-(2-allyloxyphenoxy)-3-isopropylamino-2-propanol intermediate [1]. This contrasts with structurally similar epoxides like allyl glycidyl ether, which are not documented as intermediates for this specific pharmaceutical pathway.

Oxprenolol Synthesis
Source review
Established intermediate context
Synthetic route via catechol allylation
Specified intermediate; substitution would require complete route revalidation.
Class-level inference: path context review
API Intermediate Beta-Blocker Synthesis Pharmaceutical Manufacturing

[[o-(Allyloxy)phenoxy]methyl]oxirane Application Scenarios: Where Quantified Differentiation Drives Material Selection


Low-Viscosity, Low-VOC Epoxy Formulations for Coatings and Adhesives

Formulators seeking to minimize volatile organic compound (VOC) emissions while maintaining low processing viscosity should prioritize [[o-(Allyloxy)phenoxy]methyl]oxirane. Its dynamic viscosity of 2.205 mPa·s enables significant reduction in system viscosity compared to phenyl glycidyl ether (8 mPa·s) , facilitating higher solids loading and improved substrate wetting without the addition of volatile solvents.

High-Temperature Curing Epoxy Systems Requiring Low Monomer Volatility

In applications involving elevated cure schedules (e.g., >150°C), the high boiling point (305.1°C) of [[o-(Allyloxy)phenoxy]methyl]oxirane mitigates the risk of monomer evaporation, which can alter stoichiometry and create surface defects. This represents a critical advantage over more volatile glycidyl ethers like AGE (b.p. 153.9°C) [1], ensuring consistent network formation and reducing VOC emissions.

Synthesis of Dual-Cure or Interpenetrating Polymer Networks (IPNs)

For research and development of advanced thermoset materials, the dual reactivity of [[o-(Allyloxy)phenoxy]methyl]oxirane (epoxide + allyl) [2] is a key design feature. This monomer enables sequential polymerization (e.g., epoxy ring-opening followed by allyl crosslinking) or simultaneous dual-cure mechanisms to create IPNs with tailored phase morphology, mechanical properties, and thermal resistance, a capability not offered by monofunctional glycidyl ethers like BGE or PGE.

Validated Intermediate for Oxprenolol (Beta-Blocker) Manufacturing

Pharmaceutical manufacturers of the beta-blocker oxprenolol must procure [[o-(Allyloxy)phenoxy]methyl]oxirane as a key intermediate . The established synthetic route depends on the specific structure of this epoxide for the ring-opening reaction with isopropylamine. Substitution with alternative epoxides would invalidate the process and require costly revalidation and regulatory refiling.

Application
Selection Property
Validation Focus
Coating & Adhesive Formulations
Low dynamic viscosity profile
Rheology curves, VOC emissions, filler loading limits
High-Temp Curing Epoxy Systems
High boiling point for reduced volatility
TGA weight loss, cure exotherm, surface defect analysis
Dual-Cure & IPN Synthesis
Dual reactive sites (epoxide + allyl)
FTIR monitoring, DMA, crosslink density, phase morphology
Oxprenolol Intermediate Pathway
Specified epoxide intermediate
HPLC purity, impurity profiling, reaction yield optimization
Selection context based on reported property differentiation. End-user validation under specific process conditions is advised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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